N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide
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Overview
Description
N-[(4-nitrophenyl)methylideneamino]-2-(10-phenothiazinyl)acetamide is a member of phenothiazines.
Scientific Research Applications
Nonlinear Optical Properties
N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide has been studied for its nonlinear optical properties. Compounds similar in structure have demonstrated potential for applications in optical devices like optical limiters and switches. These properties were investigated using single beam z-scan technique with nanosecond laser pulses (Naseema et al., 2010).
Antibacterial and Antioxidant Activities
Research has shown that compounds structurally related to this compound exhibit antibacterial activities against various bacterial strains and also possess antioxidant properties. These activities were observed in compounds synthesized through the condensation of phenothiazine derivatives (Venkatesan et al., 2015).
Dye-Sensitized Solar Cell Applications
Some derivatives of phenothiazine, which include structures similar to this compound, have been synthesized and assessed as sensitizers for dye-sensitized solar cells (DSSCs). These compounds have been characterized by various spectroscopic methods, and their electronic and photovoltaic properties evaluated (Periyasamy et al., 2021).
Anticancer Activity
Phenothiazine derivatives, closely related to this compound, have been synthesized and shown to exhibit significant activity against breast cancer cell lines. This suggests potential applications in cancer research and treatment (Ahmed et al., 2018).
Properties
Molecular Formula |
C21H16N4O3S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenothiazin-10-ylacetamide |
InChI |
InChI=1S/C21H16N4O3S/c26-21(23-22-13-15-9-11-16(12-10-15)25(27)28)14-24-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)24/h1-13H,14H2,(H,23,26)/b22-13+ |
InChI Key |
YBXHHZVHHDHTOD-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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